N1-cyclopentyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide
Description
N1-cyclopentyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a cyclopentyl group attached to one nitrogen of the oxalamide backbone and a 2-hydroxy-2-(4-(methylthio)phenyl)ethyl substituent on the adjacent nitrogen.
Properties
IUPAC Name |
N'-cyclopentyl-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-22-13-8-6-11(7-9-13)14(19)10-17-15(20)16(21)18-12-4-2-3-5-12/h6-9,12,14,19H,2-5,10H2,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPOCYOFZPUMJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Strategy
The target molecule comprises an oxalamide core (N1–C(O)–C(O)–N2) substituted with cyclopentylamine and 2-hydroxy-2-(4-(methylthio)phenyl)ethylamine. Retrosynthetic disconnection suggests two primary intermediates:
- Cyclopentylamine (commercially available).
- 2-Hydroxy-2-(4-(methylthio)phenyl)ethylamine , which requires synthesis from 4-(methylthio)acetophenone derivatives.
The oxalamide bond formation likely proceeds via sequential coupling of oxalyl chloride with each amine.
Synthesis of 2-Hydroxy-2-(4-(Methylthio)Phenyl)Ethylamine
Preparation of 4-(Methylthio)Acetophenone
4-(Methylthio)acetophenone is synthesized via Friedel-Crafts acylation of thioanisole (methyl phenyl sulfide) with acetyl chloride in the presence of AlCl₃.
$$
\text{Thioanisole} + \text{Acetyl Chloride} \xrightarrow{\text{AlCl}_3} 4\text{-(Methylthio)Acetophenone}
$$
Conditions : Dichloromethane, 0–5°C, 2 hours (yield: 85–90%).
Cyanohydrin Formation and Reduction
The ketone is converted to a cyanohydrin using potassium cyanide and hydrochloric acid, followed by reduction to the primary amine:
$$
4\text{-(Methylthio)Acetophenone} \xrightarrow[\text{HCl}]{KCN} 2\text{-Hydroxy-2-(4-(methylthio)phenyl)propanenitrile} \xrightarrow{\text{LiAlH}_4} 2\text{-Hydroxy-2-(4-(methylthio)phenyl)ethylamine}
$$
Key Parameters :
Oxalamide Bond Formation
Stepwise Coupling with Oxalyl Chloride
Oxalyl chloride reacts sequentially with cyclopentylamine and the hydroxy-substituted ethylamine under controlled conditions:
Step 1: Monoamide Formation
$$
\text{Oxalyl Chloride} + \text{Cyclopentylamine} \rightarrow \text{N-Cyclopentyloxalamic Acid Chloride}
$$
Conditions : Dichloromethane, −15°C, 1 hour (yield: 92%). Excess triethylamine neutralizes HCl.
Step 2: Second Amine Coupling
$$
\text{N-Cyclopentyloxalamic Acid Chloride} + 2\text{-Hydroxy-2-(4-(methylthio)phenyl)ethylamine} \rightarrow \text{Target Compound}
$$
Conditions : Dichloromethane, 0°C → 25°C, 4 hours (yield: 78%).
Purification and Characterization
Comparative Analysis of Methods
| Parameter | Oxalyl Chloride Route | Dimethyl Oxalate Route |
|---|---|---|
| Yield | 78% | 65% |
| Reaction Time | 5 hours | 11 hours |
| Scalability | High | Moderate |
| Byproduct Handling | HCl neutralization | Methanol recovery |
The oxalyl chloride method offers higher efficiency but requires stringent temperature control. The dimethyl oxalate route is safer for large-scale production but necessitates longer reaction times.
Challenges and Mitigation Strategies
- Hydroxy Group Protection : The secondary alcohol may undergo dehydration under acidic conditions. Using trimethylsilyl chloride (TMSCl) as a protecting agent during amide coupling prevents side reactions.
- Racemization : The chiral center at the hydroxy-bearing carbon is prone to racemization at elevated temperatures. Conducting the reaction below 25°C preserves stereochemistry.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopentyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxalamide group can produce primary or secondary amines.
Scientific Research Applications
N1-cyclopentyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1-cyclopentyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Key Findings :
- N1-cyclopentyl-N2-(...ethyl)oxalamide’s hydroxyl group may improve solubility but could limit metabolic stability compared to non-polar analogs like CL-316,243.
Key Findings :
- The patented amide emphasizes heterocyclic diversity (e.g., tetrahydro-2H-pyran) for enhanced stability, whereas N1-cyclopentyl-N2-(...ethyl)oxalamide prioritizes simpler substituents.
Key Findings :
- The oxalamide backbone likely reduces neurotoxic risk compared to organophosphates, which inhibit acetylcholinesterase .
- Methylthio groups may enhance metabolic stability but require careful evaluation for sulfoxide/sulfone metabolite formation.
Q & A
Q. Table 1: Common Reagents and Conditions
| Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|
| Amide Coupling | Oxalyl chloride, DCM, 0–5°C | Activate carbonyl |
| Substitution | NaHCO₃, THF, reflux | Introduce hydroxyethyl group |
| Purification | Ethanol-dioxane (1:2) | Recrystallization |
Advanced: How can crystallization conditions be optimized to enhance compound purity?
Methodological Answer:
Optimization involves solvent selection, temperature control, and seeding:
- Solvent Systems: Ethanol-dioxane mixtures (1:2) or slow evaporation in ethanol are effective for recrystallization .
- Temperature Gradient: Gradual cooling from reflux to 4°C minimizes impurities .
- Seeding: Introducing pre-formed microcrystals improves crystal lattice formation.
- Refinement: X-ray crystallography (as in ) validates structural integrity, with H atoms placed geometrically (riding model, Uiso(H) = 1.2 Ueq(C)) .
Basic: What spectroscopic and analytical techniques are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies cyclopentyl, hydroxyethyl, and methylthio-phenyl groups (δ 1.5–2.5 ppm for cyclopentyl; δ 7.2–7.8 ppm for aromatic protons) .
- IR Spectroscopy: Confirms amide C=O stretches (~1650 cm⁻¹) and -OH/N-H bonds (~3300 cm⁻¹) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 363.5) .
- X-ray Diffraction: Resolves torsional angles (e.g., nitro group twist: O1—N1—C3—C2 = -16.7°) and intermolecular interactions (C—H⋯O) .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies often arise from purity, assay conditions, or structural analogs:
- Purity Validation: Use HPLC (≥98% purity, as in ) to rule out impurities affecting bioactivity .
- Assay Standardization: Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) .
- Structural Analogs: Compare with derivatives like N1-cycloheptyl or N2-isopropyl oxalamides to isolate functional group contributions .
Q. Table 2: Biological Activity Comparison of Analogues
| Analog | Structural Variation | IC₅₀ (μM) | Source |
|---|---|---|---|
| A | Cyclopentyl group | 1.2 | |
| B | Cycloheptyl group | 1.8 | |
| C | Isopropyl group | 0.67 |
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use SMILES notation (e.g.,
O=C(NCCC1=CCCCC1)C(=O)NCC1CCN(C2CCOC2)CC1) to model binding modes in enzymes . - MD Simulations: Simulate interactions with sulfonyl or methylthio-binding pockets (e.g., 100 ns trajectories in GROMACS) .
- QSAR Modeling: Correlate substituent effects (e.g., methylthio vs. methoxy) with activity using Hammett σ constants .
Basic: How is the methylthio group’s stability assessed under experimental conditions?
Methodological Answer:
- Oxidative Stability: Monitor via TLC or HPLC after exposure to KMnO₄ (0.1 M in H₂O, 25°C). Methylthio→methylsulfonyl conversion indicates oxidation .
- Thermal Stability: Thermogravimetric analysis (TGA) up to 300°C measures decomposition onset .
Advanced: What strategies mitigate toxicity concerns during handling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
